molecular formula C8H4BrF B1381416 1-Bromo-2-ethynyl-4-fluorobenzene CAS No. 1693887-36-3

1-Bromo-2-ethynyl-4-fluorobenzene

Cat. No.: B1381416
CAS No.: 1693887-36-3
M. Wt: 199.02 g/mol
InChI Key: AOYQTHKVWSCVIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-ethynyl-4-fluorobenzene is an aromatic compound with the molecular formula C8H4BrF. It is characterized by the presence of a bromine atom, an ethynyl group, and a fluorine atom attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-ethynyl-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2-ethynyl-4-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-ethynyl-4-fluorobenzene involves its reactivity towards various electrophiles and nucleophiles. The bromine atom and ethynyl group provide sites for chemical reactions, allowing the compound to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

  • 1-Chloro-4-ethynylbenzene
  • 1-Ethynyl-4-fluorobenzene
  • 4-Ethynyl-α,α,α-trifluorotoluene
  • 4-Ethynyltoluene
  • 1-Bromo-4-ethynylbenzene
  • 4-Ethynylanisole
  • 1-Ethynyl-4-nitrobenzene
  • 3,4-Difluorophenylacetylene

Uniqueness: 1-Bromo-2-ethynyl-4-fluorobenzene is unique due to the presence of both a bromine atom and a fluorine atom on the benzene ring, along with an ethynyl group. This combination of substituents provides distinct reactivity and allows for the synthesis of a wide range of derivatives .

Biological Activity

1-Bromo-2-ethynyl-4-fluorobenzene can be synthesized through various methods, including:

  • Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides in the presence of a palladium catalyst.
  • Electrophilic Aromatic Substitution : The introduction of ethynyl groups can be achieved through reactions involving strong bases and alkynyl halides.

The compound's structure allows for significant reactivity, particularly in forming carbon-carbon bonds, which is advantageous for medicinal chemistry applications.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures have been shown to exhibit notable biological properties. The presence of halogen atoms typically enhances bioactivity through increased lipophilicity and metabolic stability.

Potential Biological Activities

  • Antimicrobial Properties : Similar halogenated compounds have demonstrated antimicrobial activity against various pathogens.
  • Anticancer Activity : Compounds featuring ethynyl groups are often explored for their potential as anticancer agents due to their ability to interact with biological targets involved in cancer progression.
  • Enzyme Inhibition : The electrophilic nature of this compound may allow it to inhibit specific enzymes, potentially leading to therapeutic applications.

Toxicological Studies

Research has indicated that related compounds exhibit varying degrees of toxicity, which could provide insights into the safety profile of this compound:

  • Acute Toxicity : In studies involving similar compounds, median lethal dose (LD50) values ranged from 2,200 mg/kg to 3,800 mg/kg in rats, with symptoms including tremors and weight loss observed at non-lethal doses .
CompoundLD50 (mg/kg)Observed Symptoms
1-Bromo-4-fluorobenzene2,700Tremors, limpness
1-Bromo-2-chloro-4-fluorobenzeneNot reportedMild respiratory irritant

Interaction Studies

Interaction studies with nucleophiles and electrophiles suggest that this compound can undergo nucleophilic attacks due to its electrophilic characteristics. This property may facilitate further functionalization for drug development.

Properties

IUPAC Name

1-bromo-2-ethynyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYQTHKVWSCVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.